
3-Bromo-5-phenylmethoxypyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-phenylmethoxypyran-4-one, also known as BrPhMP, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyranones, which are known for their diverse biological activities. BrPhMP has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Mechanism of Action
The exact mechanism of action of 3-Bromo-5-phenylmethoxypyran-4-one is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-Bromo-5-phenylmethoxypyran-4-one has also been found to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-Bromo-5-phenylmethoxypyran-4-one has been shown to exert various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. 3-Bromo-5-phenylmethoxypyran-4-one has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, 3-Bromo-5-phenylmethoxypyran-4-one has been found to enhance cognitive function and memory retention in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-phenylmethoxypyran-4-one in lab experiments include its ease of synthesis, low toxicity, and diverse pharmacological properties. However, its limitations include its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on 3-Bromo-5-phenylmethoxypyran-4-one. One potential avenue is the development of 3-Bromo-5-phenylmethoxypyran-4-one-based drugs for the treatment of neurodegenerative diseases. Another direction is the investigation of its potential use as an adjuvant therapy for cancer treatment. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 3-Bromo-5-phenylmethoxypyran-4-one involves the reaction of 3-bromo-4-hydroxybenzaldehyde with phenylacetic acid in the presence of a base catalyst. The resulting intermediate is then cyclized with acetic anhydride to yield 3-Bromo-5-phenylmethoxypyran-4-one. The synthesis of 3-Bromo-5-phenylmethoxypyran-4-one is relatively simple and can be carried out in a few steps with high yields.
Scientific Research Applications
3-Bromo-5-phenylmethoxypyran-4-one has been extensively studied for its pharmacological properties. It has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. 3-Bromo-5-phenylmethoxypyran-4-one has also been shown to possess neuroprotective properties and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-bromo-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c13-10-7-15-8-11(12(10)14)16-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVQRFOVGAESLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid](/img/structure/B2929130.png)
![2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2929131.png)
![N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine](/img/structure/B2929133.png)
![Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B2929134.png)
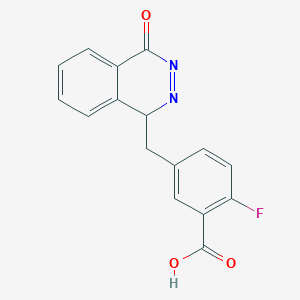


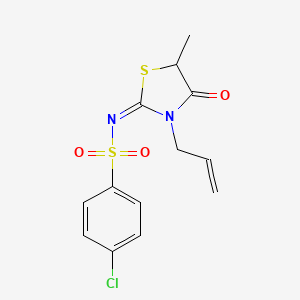
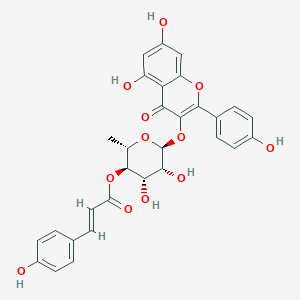
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2929144.png)
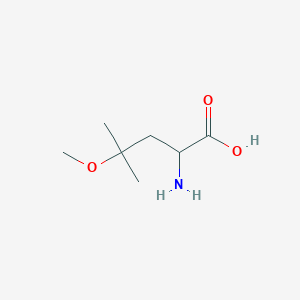
![ethyl 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B2929147.png)
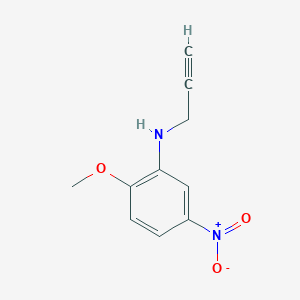
![1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929150.png)